Methyl adamantane-1-carboxylate
Overview
Description
Methyl adamantane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition Potency and Metabolic Stability : The addition of one methyl group to adamantane increases inhibitor potency without affecting metabolic stability. However, adding two or three methyl groups significantly decreases this stability in human liver microsomes. This finding is crucial for drug development and pharmacology (Burmistrov et al., 2018).
Synthesis of Trifluoroadamantane : Electrochemical fluorination of methyl adamantane-1-carboxylate in specific conditions produces methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate in synthesizing trifluoroamantadine, highlighting its role in chemical synthesis (Monoi & Hara, 2012).
Bridgehead Fluorinated Adamantylamines and Acids : The compound has been used in the development of novel bridgehead fluorinated adamantylamines and acids for medicinal therapeutics. These compounds potentially offer benefits in terms of structural and physicochemical properties (Jasys et al., 2000).
Antibacterial Activity : The 1-monoacylglycerol of adamantane-1-carboxylic acid effectively suppresses Gram-positive bacteria growth, which has potential applications in extending shelf life in food packaging materials and food foils (Doležálková et al., 2012).
Pharmacological Characterization : this compound derivatives have shown promising antiviral activity against multidrug-resistant influenza A viruses, with a higher in vitro genetic barrier to drug resistance than amantadine, indicating its potential in antiviral pharmacology (Ma, Zhang, & Wang, 2016).
Thermochemical Properties : Studies have explored how the structural effects of adamantane-1-carboxylic acid methyl ester influence its thermochemical properties, such as enthalpies of combustion, vapour pressures, and enthalpies of sublimation (Abboud et al., 1992).
Safety and Hazards
When handling methyl adamantane-1-carboxylate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
Methyl adamantane-1-carboxylate is a derivative of adamantane, a class of compounds known as diamondoids Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a LogP value of 2.58, indicating moderate lipophilicity .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
The compound’s lipophilicity and bbb permeability suggest that it may be influenced by factors such as ph and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Methyl adamantane-1-carboxylate, like other adamantane derivatives, is known for its unique stability and reactivity
Molecular Mechanism
Adamantane derivatives are known to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This suggests that this compound may interact with biomolecules in a similar manner.
Properties
IUPAC Name |
methyl adamantane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYOOVNORYNXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221317 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711-01-3 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions using spectroscopic techniques to characterize the synthesized compounds. Can you elaborate on this?
A2: While the specific spectroscopic data for Methyl adamantane-1-carboxylate is not provided in the given research, techniques like 1H and 13C NMR, IR, and UV spectroscopy are commonly employed to confirm the structure of synthesized organic compounds like this one []. These techniques provide information about the types of atoms present in the molecule, their connectivity, and their electronic environment. This data helps researchers confirm the successful synthesis of the desired compound and ensure its purity.
Q2: Are there any computational studies being done to understand these derivatives?
A3: Yes, researchers are using computational chemistry tools to gain a deeper understanding of these molecules. For example, they have calculated quantum molecular descriptors such as Ionization Potential (IP), Electron Affinities (EA), Hardness (η), Softness (S), Electronegativity (μ), Electrophilic Index (ω), Electron Donating Power (ω-), Electron Accepting Power (ω+), and Energy Gap (Eg) for the this compound derivatives []. These parameters provide insights into the molecule's electronic properties and reactivity, which can be valuable for predicting their behavior in biological systems and guiding further drug development efforts.
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